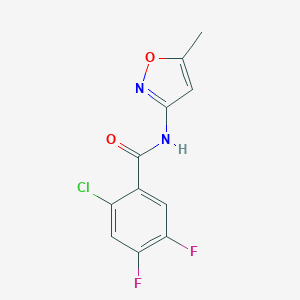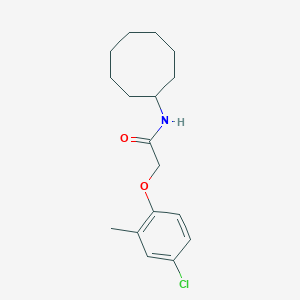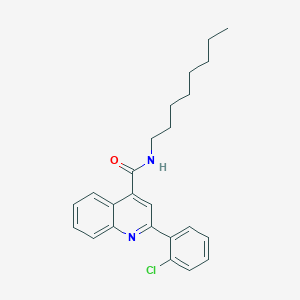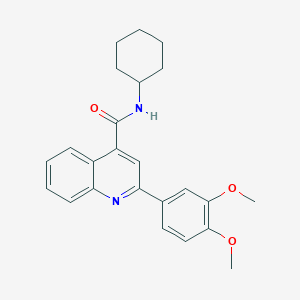
2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with chlorine and fluorine atoms, as well as an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,5-difluorobenzoyl chloride and 5-methyl-3-isoxazoleamine.
Formation of Benzamide: The benzoyl chloride reacts with the isoxazoleamine in the presence of a base like triethylamine to form the benzamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the isoxazole ring or the benzamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.
科学研究应用
2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism by which 2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
2-chloro-4,5-difluorobenzamide: Lacks the isoxazole ring, making it less complex.
N-(5-methyl-3-isoxazolyl)benzamide: Does not have the chlorine and fluorine substitutions.
4,5-difluoro-N-(5-methyl-3-isoxazolyl)benzamide: Similar but lacks the chlorine atom.
Uniqueness
2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the combination of chlorine, fluorine, and isoxazole substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
属性
分子式 |
C11H7ClF2N2O2 |
|---|---|
分子量 |
272.63 g/mol |
IUPAC 名称 |
2-chloro-4,5-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C11H7ClF2N2O2/c1-5-2-10(16-18-5)15-11(17)6-3-8(13)9(14)4-7(6)12/h2-4H,1H3,(H,15,16,17) |
InChI 键 |
ZZSCWBQWLHDVTP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
规范 SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B331315.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)propylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B331317.png)
![N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanediamide](/img/structure/B331318.png)

![2-{[(4-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B331322.png)
![(Z)-N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE](/img/structure/B331323.png)
![2-[(3-{4-Nitrophenyl}acryloyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331324.png)
![Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331325.png)
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B331330.png)


![Methyl 3-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B331334.png)
![N~4~-[2,2-DIMETHYL-3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B331336.png)
![propyl 2-[(3-methyl-4-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331339.png)
